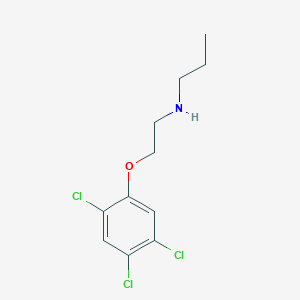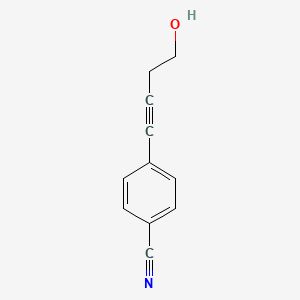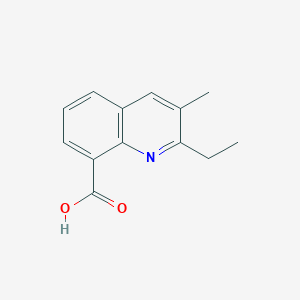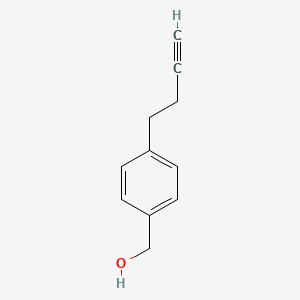
3-(5-Chlorothiophen-2-yl)-propenoic acid
概要
説明
3-(5-Chlorothiophen-2-yl)-propenoic acid is a chemical compound with the CAS Number: 69300-47-6 . It has a molecular weight of 190.65 and its IUPAC name is 3-(5-chloro-2-thienyl)propanoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1,3H,2,4H2,(H,9,10) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, thiophene derivatives are known to play a vital role in the synthesis of biologically active compounds .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 190.65 .科学的研究の応用
3-(5-chlorothiophen-2-yl)-propenoic acid has a range of applications in scientific research. It is used as a starting material in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in polymerization reactions. Additionally, it has been used in the synthesis of novel polymers and as a building block in the synthesis of peptides.
作用機序
The mechanism of action of 3-(5-chlorothiophen-2-yl)-propenoic acid is not yet fully understood. However, studies have suggested that the compound acts as an electron-withdrawing group, which increases the reactivity of the molecule. This increased reactivity allows for the formation of new bonds and the synthesis of new molecules. Additionally, the compound has been shown to act as a catalyst in certain reactions, such as polymerization reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood. The compound has been shown to be non-toxic and non-irritating in animal models, and there is no evidence that it has any adverse effects on humans. However, further research is needed to fully understand the biochemical and physiological effects of the compound.
実験室実験の利点と制限
3-(5-chlorothiophen-2-yl)-propenoic acid has a number of advantages and limitations for use in laboratory experiments. One of the major advantages is its low cost and availability, which makes it an attractive option for laboratory experiments. Additionally, the compound is easy to handle and store, and it is non-toxic and non-irritating. However, the compound has a relatively low reactivity, which can limit its use in certain experiments. Furthermore, the compound is not soluble in water, which can limit its use in aqueous systems.
将来の方向性
There are a number of potential future directions for research on 3-(5-chlorothiophen-2-yl)-propenoic acid. One area of research that could be explored is the development of new synthetic methods for the compound. Additionally, further research could be conducted into the biochemical and physiological effects of the compound, as well as its applications in pharmaceuticals, agrochemicals, and materials science. Finally, further research could be conducted into the mechanisms of action of the compound and its use as a catalyst in polymerization reactions.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
(E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFVPRMULXJDEN-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Cl)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(Difluoromethoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3385933.png)
![2-[(1S)-cyclohex-3-en-1-yl]acetic acid](/img/structure/B3385943.png)


![3-[4-(Propan-2-yloxy)phenyl]propanal](/img/structure/B3385964.png)
![1-[2-(2-Methoxyethoxy)ethyl]piperazine](/img/structure/B3385972.png)

![3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid](/img/structure/B3385977.png)




